Cas no 56795-51-8 (Scopoletin acetate)

Scopoletin acetate 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-2-oxo-2H-chromen-7-yl acetate
- Scopoletin acetate
- Scopoletin-acetate
- 7-Acetoxy-6,4'-dimethoxy-isoflavon
- 7-acetoxy-6-methoxy-chromen-2-one
- 7-acetoxy-6-methoxycoumarin
- 7-Acetoxy-6-methoxy-cumarin
- 7-Hydroxy-4',6-dimethoxyisoflavone acetate
- 7-O-Ac-afromosin
- 7-O-acetylafromosin
- 7-O-acetylafrormosin
- 7-O-Acetyl-scopoletin
- Afromosin-acetat
- Afrormosinacetat
- Afrormosin-monoacetat
- Isoflavone,7-hydroxy-4',6-dimethoxy-,acetate
- O-Acetyl-afromosin
- O-Acetyl-afrormosin
- Scopoletin-acetat
- [ "" ]
- (6-methoxy-2-oxochromen-7-yl) acetate
- Scopoletin, O-acetyl-
- 6-Methoxy-7-acetoxycoumarin
- W1259
- HY-N1254
- HYCLWDHZALFLJV-UHFFFAOYSA-N
- CHEBI:174194
- AKOS022184761
- CS-0016657
- DTXSID001254533
- DA-57744
- Scopoletinacetate
- 6-METHOXY-2-OXOCHROMEN-7-YL ACETATE
- FS-10025
- 56795-51-8
- 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one
-
- インチ: 1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3
- InChIKey: HYCLWDHZALFLJV-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])=C([H])C2=C([H])C(=C(C([H])=C12)OC(C([H])([H])[H])=O)OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 234.05300
- どういたいしつりょう: 234.05282342 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ぶんしりょう: 234.20
- トポロジー分子極性表面積: 61.8
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 177°C
- ふってん: 379.4±42.0 °C at 760 mmHg
- フラッシュポイント: 170.5±27.9 °C
- ようかいど: 729.7 mg/L @ 25 °C (est)
- PSA: 65.74000
- LogP: 1.72690
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Scopoletin acetate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Scopoletin acetate 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Scopoletin acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM280680-1g |
Scopoletin Acetate |
56795-51-8 | 95% | 1g |
$*** | 2023-03-30 | |
S e l l e c k ZHONG GUO | S0951-1mg |
Scopoletin acetate |
56795-51-8 | 1mg |
¥1793.61 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2189-1 mg |
Scopoletin acetate |
56795-51-8 | 1mg |
¥1233.00 | 2022-04-26 | ||
Biosynth | GCA79551-10 mg |
Scopoletin acetate |
56795-51-8 | 10mg |
$175.60 | 2023-01-04 | ||
TargetMol Chemicals | TN2189-5mg |
Scopoletin acetate |
56795-51-8 | 5mg |
¥ 9980 | 2024-07-19 | ||
TargetMol Chemicals | TN2189-5 mg |
Scopoletin acetate |
56795-51-8 | 98% | 5mg |
¥ 760 | 2023-07-10 | |
A2B Chem LLC | AG74871-5mg |
Scopoletin Acetate |
56795-51-8 | 5mg |
$110.00 | 2024-04-19 | ||
TargetMol Chemicals | TN2189-1mg |
Scopoletin acetate |
56795-51-8 | 1mg |
¥ 3980 | 2024-07-19 | ||
A2B Chem LLC | AG74871-20mg |
Scopoletin Acetate |
56795-51-8 | ≥95% | 20mg |
$177.00 | 2024-04-19 | |
Cooke Chemical | BD9553131-250mg |
Scopoletin Acetate |
56795-51-8 | 98+% | 250mg |
RMB 1126.40 | 2025-02-20 |
Scopoletin acetate 関連文献
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1. Nuclear oxidation in flavones and related compounds. Part XLVII. A new synthesis of fraxetin and a synthesis of 4-methylfraxetinK. Aghoramurthy,T. R. Seshadri J. Chem. Soc. 1954 3065
-
2. 805. The constituents of Casimiroa edulis llave et lex. Part II. The barkJ. Iriarte,F. A. Kincl,G. Rosenkranz,Franz Sondheimer J. Chem. Soc. 1956 4170
Scopoletin acetateに関する追加情報
Comprehensive Overview of Scopoletin acetate (CAS No. 56795-51-8): Properties, Applications, and Research Insights
Scopoletin acetate (CAS No. 56795-51-8) is a naturally occurring coumarin derivative, widely recognized for its bioactive properties and applications in pharmaceuticals, cosmetics, and agricultural research. This compound, derived from the acetylation of scopoletin, has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. In this article, we delve into the molecular structure, synthesis, and cutting-edge applications of Scopoletin acetate, while addressing trending topics such as "natural bioactive compounds" and "sustainable drug development."
The chemical structure of Scopoletin acetate features a coumarin backbone with an acetyl group attached to the hydroxyl moiety, enhancing its lipophilicity and bioavailability. This modification has made it a subject of interest in drug formulation, particularly for enhancing the delivery of poorly soluble compounds. Researchers are increasingly exploring its role in "nutraceuticals" and "cosmeceuticals," aligning with the growing consumer demand for plant-based and eco-friendly alternatives. Keywords like "coumarin derivatives" and "bioactive acetate esters" are frequently associated with its study in scientific literature.
In recent years, Scopoletin acetate has been investigated for its potential in managing oxidative stress-related disorders, a hot topic in "anti-aging research" and "chronic disease prevention." Studies suggest its ability to scavenge free radicals and modulate cellular signaling pathways, making it a candidate for inclusion in functional foods and dietary supplements. Additionally, its role in plant defense mechanisms has sparked interest in "sustainable agriculture," where it may serve as a natural pesticide or growth enhancer.
From a commercial perspective, the demand for Scopoletin acetate is rising in the "green chemistry" sector, driven by its biodegradability and low toxicity. Manufacturers are optimizing extraction and synthesis methods to meet the needs of industries prioritizing "clean label" ingredients. Analytical techniques like HPLC and NMR are critical for ensuring the purity and consistency of this compound, addressing concerns about "quality control in natural products."
Future research directions for Scopoletin acetate include its potential synergy with other bioactive compounds, such as polyphenols and flavonoids, to enhance therapeutic efficacy. The compound's compatibility with "nanocarrier systems" for targeted drug delivery is another area of exploration, reflecting the intersection of traditional phytochemistry and modern nanotechnology. As the scientific community continues to uncover its multifaceted applications, Scopoletin acetate remains a promising candidate for innovation in health and sustainability.



